

Technical Guide: 2-Fluoro-3-nitrobenzonitrile

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Compound of Interest

Compound Name: 2-Fluoro-3-nitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **2-Fluoro-3-nitrobenzonitrile**. The information is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Core Physicochemical Data

2-Fluoro-3-nitrobenzonitrile is a substituted aromatic compound with the chemical formula $C_7H_3FN_2O_2$. Its key quantitative properties are summarized below. Specific experimental data such as melting point and boiling point are not widely reported in publicly available literature.

Property	Value	Citation(s)
Molecular Weight	166.11 g/mol	[1]
CAS Number	1214328-20-7	[1]
Molecular Formula	$C_7H_3FN_2O_2$	[1]

Role in the Synthesis of HPK1 Inhibitors

2-Fluoro-3-nitrobenzonitrile serves as a key starting material in the synthesis of advanced carboxamide compounds that function as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1 is a protein kinase predominantly expressed in hematopoietic cells and is a critical negative regulator of T-cell activation.[1] By inhibiting HPK1, these synthesized

compounds can enhance anti-tumor immunity, making HPK1 a significant target in cancer therapy.^[1]

Experimental Protocol: Synthesis of an HPK1 Inhibitor Precursor

The following protocol is adapted from patent literature, describing a nucleophilic aromatic substitution reaction where **2-fluoro-3-nitrobenzonitrile** is a key reactant.^[1]

Objective: To synthesize N-(2-((1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-nitrophenyl)-5-methyl-1H-pyrazole-3-carboxamide, a precursor for an HPK1 inhibitor, using **2-fluoro-3-nitrobenzonitrile**.

Materials:

- **2-Fluoro-3-nitrobenzonitrile**
- (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane
- Solvent (e.g., N,N-Dimethylformamide)
- Base (e.g., Triethylamine)

Procedure:

- A solution of **2-fluoro-3-nitrobenzonitrile** is prepared in an appropriate aprotic polar solvent such as N,N-Dimethylformamide (DMF).
- To this solution, (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane and a suitable base, such as triethylamine, are added.
- The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours.
- The progress of the reaction is monitored by a suitable chromatographic technique (e.g., LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and the product is isolated through standard work-up procedures, which may include aqueous extraction,

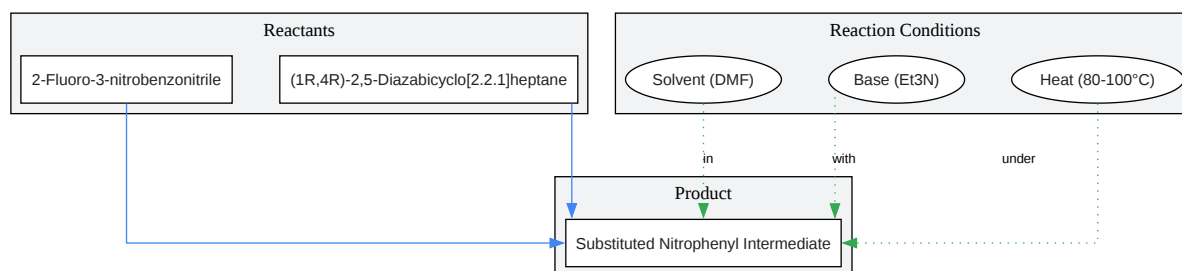
drying of the organic phase, and solvent evaporation.

- The crude product is then purified, typically by column chromatography, to yield the desired substituted nitrophenyl intermediate.
- The nitro group of this intermediate is subsequently reduced to an amine, which then undergoes an amidation reaction to form the final carboxamide compound.^[1]

Visualized Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the initial step in the synthesis of an HPK1 inhibitor precursor, where **2-fluoro-3-nitrobenzonitrile** undergoes nucleophilic aromatic substitution.

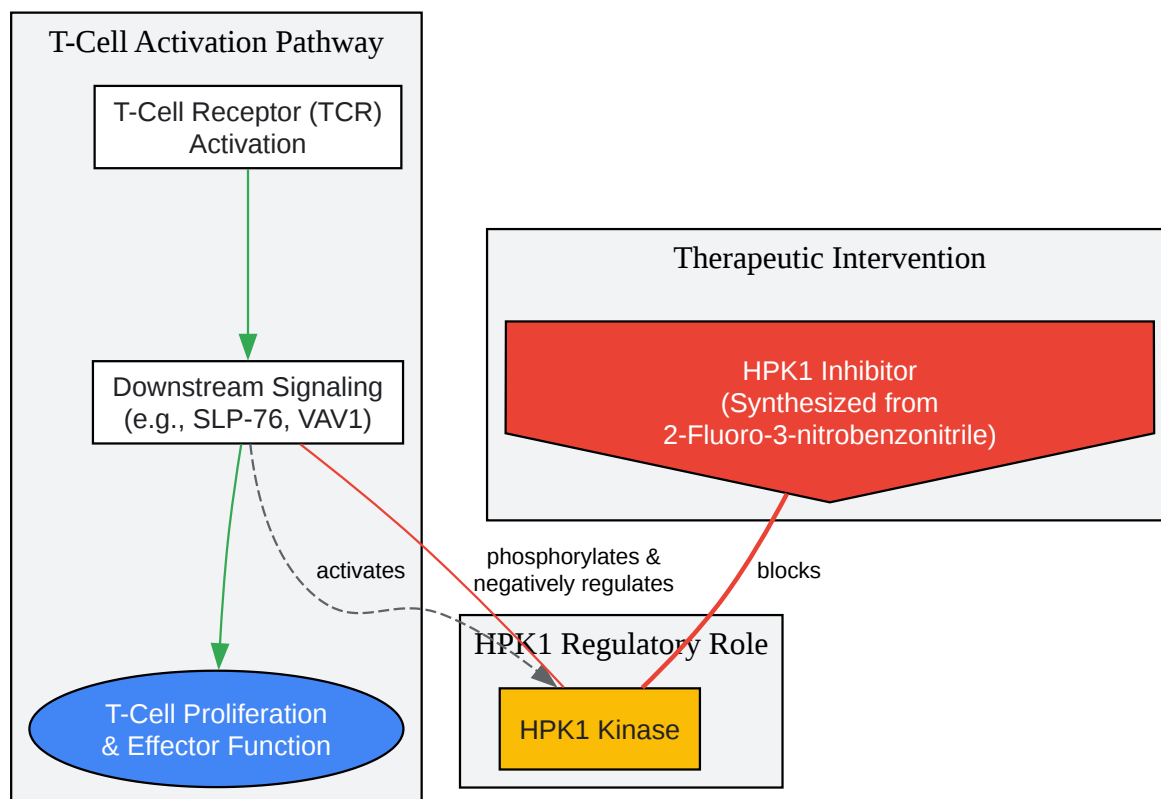


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Caption: Synthetic step using **2-Fluoro-3-nitrobenzonitrile**.

HPK1 Signaling Pathway and Inhibition

This diagram illustrates the logical relationship of HPK1 as a negative regulator in T-cell signaling and the therapeutic goal of its inhibition.



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Caption: Role of HPK1 in T-cell signaling and its inhibition.

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References

- 1. US10800761B2 - Carboxamide compounds and uses thereof - Google Patents [patents.google.com]

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